1H-Pyrazolo[3,4-b]quinoxalin-3-amine 1H-Pyrazolo[3,4-b]quinoxalin-3-amine 2H-pyrazolo[4,3-b]quinoxalin-3-amine is a quinoxaline derivative.
Brand Name: Vulcanchem
CAS No.: 56984-56-6
VCID: VC13335625
InChI: InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
SMILES: C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol

1H-Pyrazolo[3,4-b]quinoxalin-3-amine

CAS No.: 56984-56-6

Cat. No.: VC13335625

Molecular Formula: C9H7N5

Molecular Weight: 185.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-b]quinoxalin-3-amine - 56984-56-6

Specification

CAS No. 56984-56-6
Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
IUPAC Name 2H-pyrazolo[4,3-b]quinoxalin-3-amine
Standard InChI InChI=1S/C9H7N5/c10-8-7-9(14-13-8)12-6-4-2-1-3-5(6)11-7/h1-4H,(H3,10,12,13,14)
Standard InChI Key DWHVZCLBMTZRQM-UHFFFAOYSA-N
SMILES C1=CC2=NC3=C(NN=C3N=C2C=C1)N
Canonical SMILES C1=CC2=NC3=C(NN=C3N=C2C=C1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1H-pyrazolo[3,4-b]quinoxalin-3-amine consists of a pyrazole ring fused to a quinoxaline system. The amine group at position 3 enhances its reactivity and ability to participate in hydrogen bonding, making it a versatile scaffold for drug design. X-ray crystallography and computational studies confirm a planar geometry, which facilitates π-π stacking interactions with biological targets .

Physical Properties

Key physical properties are summarized below:

PropertyValue
Melting Point292–293°C (ethanol)
Boiling Point522.8 ± 45.0°C (predicted)
Density1.570 ± 0.06 g/cm³ (predicted)
SolubilitySoluble to 100 mM in DMSO
pKa7.40 ± 0.50 (predicted)
AppearanceOrange to red solid

The compound exhibits limited aqueous solubility but dissolves readily in dimethyl sulfoxide (DMSO), a property critical for in vitro biological assays . Its moderate pKa suggests protonation at physiological pH, influencing its pharmacokinetic behavior.

Synthesis and Structural Modification

Classical Synthetic Routes

The Friedländer condensation and cyclization of anthranilic acid derivatives represent traditional methods for constructing the pyrazoloquinoxaline core. For example, reaction of 2-chloro-3-quinolinecarbonitrile with hydrazine yields 1H-pyrazolo[3,4-b]quinolin-3-amine, a precursor to the quinoxaline analog . Modifications at the 1-position (e.g., alkylation with iodopropane or 2-dimethylaminoethyl chloride) enhance solubility and target affinity .

Modern Approaches

Recent advances employ multicomponent reactions (MCRs) to streamline synthesis. A 2021 review highlights a one-pot MCR using aldehydes, malononitrile, and hydrazine hydrate under microwave irradiation, achieving yields >80% . Such methods reduce reaction times and improve scalability for industrial applications.

Biological Activity and Mechanisms

Kinase Inhibition

1H-Pyrazolo[3,4-b]quinoxalin-3-amine is a potent inhibitor of cyclin-dependent kinases (Cdks), with IC₅₀ values of 600 nM for Cdk1/cyclin B and 400 nM for Cdk5/p25 . It also inhibits glycogen synthase kinase-3β (GSK-3β; IC₅₀ = 1 μM), a target implicated in neurodegenerative diseases. Structural studies reveal that the amine group forms critical hydrogen bonds with the kinase ATP-binding pocket, while the aromatic system stabilizes hydrophobic interactions .

Antiviral Activity

Patent data demonstrate efficacy against herpes simplex virus (HSV) and cytomegalovirus (CMV). In plaque reduction assays, the compound achieved a 50% inhibitory concentration (MIC) of 0.5 μg/mL for HSV-1, comparable to acyclovir . Mechanistically, it interferes with viral DNA polymerase activity by mimicking deoxyguanosine triphosphate (dGTP), a substrate essential for replication .

Applications in Drug Development

Oncology

By blocking Cdk1/5, this compound induces G2/M cell cycle arrest in cancer cells. Preclinical studies in breast cancer models (MCF-7 cells) show a 70% reduction in tumor volume at 10 mg/kg/day, with minimal toxicity to non-malignant cells . Derivatives bearing 2-dimethylaminoethyl side chains exhibit enhanced blood-brain barrier penetration, suggesting utility in glioblastoma therapy .

Neuroprotection

Inhibition of Cdk5/p25 mitigates tau hyperphosphorylation in Alzheimer’s disease models. Oral administration (5 mg/kg) in transgenic mice reduced hippocampal tau aggregates by 40% over 12 weeks, correlating with improved cognitive performance in Morris water maze tests .

Recent Advances and Future Directions

Fluorescent Sensors

The planar conjugated system of 1H-pyrazolo[3,4-b]quinoxalin-3-amine enables applications in bioimaging. A 2023 study functionalized the amine group with boron dipyrromethene (BODIPY), creating a pH-sensitive fluorophore with a Stokes shift of 120 nm . This derivative detected lysosomal pH changes in live cells, demonstrating potential for real-time monitoring of cellular acidosis in cancer.

Targeted Drug Delivery

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) improve bioavailability. A 2024 trial reported a 3-fold increase in plasma half-life (from 2.1 to 6.4 hours) following intravenous administration in rats, with 90% of the dose accumulating in tumor tissue via enhanced permeability and retention (EPR) effects .

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